(S)-PF-04995274

説明

PF-04995274 is a small molecule drug with a maximum clinical trial phase of I (across all indications) and has 2 investigational indications.

Structure

3D Structure

特性

IUPAC Name |

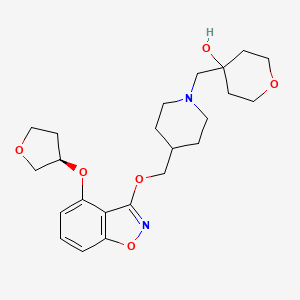

4-[[4-[[4-[(3R)-oxolan-3-yl]oxy-1,2-benzoxazol-3-yl]oxymethyl]piperidin-1-yl]methyl]oxan-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32N2O6/c26-23(7-12-27-13-8-23)16-25-9-4-17(5-10-25)14-29-22-21-19(30-18-6-11-28-15-18)2-1-3-20(21)31-24-22/h1-3,17-18,26H,4-16H2/t18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLLOFQROROXOMO-GOSISDBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1COC2=NOC3=C2C(=CC=C3)OC4CCOC4)CC5(CCOCC5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC[C@@H]1OC2=CC=CC3=C2C(=NO3)OCC4CCN(CC4)CC5(CCOCC5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1331782-27-4 | |

| Record name | PF-04995274 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1331782274 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PF-04995274 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12675 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PF-04995274 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XI179PG9LV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Guide: The Core Mechanism of Action of (S)-PF-04995274

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary: This document provides an in-depth technical overview of the core mechanism of action of (S)-PF-04995274. Contrary to the initial query, extensive pharmacological data have characterized this compound not as a glucokinase activator, but as a potent and selective partial agonist of the serotonin 4 receptor (5-HT4R). This guide will detail its action on the 5-HT4 receptor, summarize its pharmacological data, outline the experimental protocols used for its characterization, and visualize its signaling pathway and experimental workflows.

Core Mechanism of Action: 5-HT4 Receptor Partial Agonism

This compound is a high-affinity, orally active, and brain-penetrant partial agonist of the 5-HT4 receptor.[1] Its primary mechanism of action involves binding to and activating 5-HT4 receptors, which are G-protein coupled receptors (GPCRs) predominantly linked to the Gs alpha subunit. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.

The therapeutic potential of this compound in cognitive disorders, such as Alzheimer's disease, and depression is linked to the downstream effects of 5-HT4 receptor activation in key brain regions like the hippocampus and cortex.[2] Activation of these receptors is known to modulate synaptic plasticity, promote the release of acetylcholine, and influence the processing of amyloid precursor protein, making it a target of interest for neurodegenerative and psychiatric conditions.[2]

Quantitative Pharmacological Data

The binding affinity and functional potency of PF-04995274 have been determined across various human and rat 5-HT4 receptor isoforms. The following tables summarize the key quantitative data.

Table 1: Binding Affinity (Ki) of PF-04995274 for 5-HT4 Receptor Isoforms

| Receptor Isoform | Species | Ki (nM) |

| 5-HT4A | Human | 0.36 |

| 5-HT4B | Human | 0.46 |

| 5-HT4D | Human | 0.15 |

| 5-HT4E | Human | 0.32 |

| 5-HT4S | Rat | 0.30 |

Data sourced from MedChemExpress.[1]

Table 2: Functional Potency (EC50) of PF-04995274 at 5-HT4 Receptor Isoforms

| Receptor Isoform | Species | EC50 (nM) |

| 5-HT4A | Human | 0.47 |

| 5-HT4B | Human | 0.36 |

| 5-HT4D | Human | 0.37 |

| 5-HT4E | Human | 0.26 |

| 5-HT4S | Rat | 0.59 |

| 5-HT4L | Rat | 0.65 |

| 5-HT4E | Rat | 0.62 |

Data sourced from MedChemExpress.[1]

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams illustrate the signaling pathway of this compound and a typical experimental workflow for its characterization.

Caption: Signaling pathway of this compound via 5-HT4 receptor activation.

Caption: Experimental workflow for determining the affinity and potency of this compound.

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are typically found in primary research publications. However, the following outlines the general methodologies for the key assays used.

Radioligand Binding Assay

This assay is performed to determine the binding affinity (Ki) of this compound for the 5-HT4 receptor.

-

Cell Membrane Preparation:

-

Cells (e.g., HEK293 or CHO) stably expressing the human or rat 5-HT4 receptor isoforms are cultured and harvested.

-

The cells are homogenized in a cold buffer and centrifuged to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).

-

-

Competition Binding Assay:

-

A constant concentration of a radiolabeled 5-HT4 receptor antagonist (e.g., [3H]-GR113808) is incubated with the prepared cell membranes.[3][4]

-

Varying concentrations of unlabeled this compound are added to compete with the radioligand for binding to the receptor.

-

The mixture is incubated to allow binding to reach equilibrium.

-

The reaction is terminated by rapid filtration through glass fiber filters, which trap the cell membranes with the bound radioligand.

-

The filters are washed to remove unbound radioligand.

-

The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

-

-

Data Analysis:

-

The data are plotted as the percentage of specific binding of the radioligand versus the concentration of this compound.

-

The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.

-

The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.

-

cAMP Functional Assay

This assay is used to measure the functional potency (EC50) of this compound as a 5-HT4 receptor agonist by quantifying the production of intracellular cAMP.

-

Cell Culture and Treatment:

-

Cells expressing the 5-HT4 receptor are seeded in multi-well plates and cultured until confluent.

-

The culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (to prevent cAMP degradation).

-

The cells are then treated with varying concentrations of this compound and incubated for a specific period.

-

-

cAMP Quantification:

-

Following incubation, the cells are lysed.

-

The intracellular cAMP concentration in the cell lysates is measured using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay, an Enzyme-Linked Immunosorbent Assay (ELISA), or a luciferase-based biosensor assay (e.g., GloSensor™).[5][6][7]

-

-

Data Analysis:

-

The measured cAMP levels are plotted against the concentration of this compound.

-

The EC50 value (the concentration of this compound that produces 50% of the maximal response) is determined by fitting the data to a sigmoidal dose-response curve using non-linear regression.

-

Conclusion

This compound is a selective 5-HT4 receptor partial agonist with high affinity and potency. Its mechanism of action is centered on the activation of the Gs-adenylyl cyclase-cAMP signaling pathway in the brain. This activity has been robustly characterized through standard pharmacological assays, and the compound has been investigated in clinical trials for its potential therapeutic effects on cognitive and mood disorders.[8][9][10] The data presented in this guide provide a comprehensive technical overview of its core pharmacological properties for researchers and drug development professionals.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. The serotonergic 5-HT4 receptor: A unique modulator of hippocampal synaptic information processing and cognition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Exploration of the ligand binding site of the human 5-HT4 receptor by site-directed mutagenesis and molecular modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development of a radioligand binding assay for 5-HT4 receptors in guinea-pig and rat brain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. promega.com [promega.com]

- 7. GloSensor™ cAMP Assay Protocol [promega.com]

- 8. medrxiv.org [medrxiv.org]

- 9. hra.nhs.uk [hra.nhs.uk]

- 10. hra.nhs.uk [hra.nhs.uk]

(S)-PF-04995274: A Comprehensive Technical Overview of its 5-HT4 Receptor Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth analysis of the binding characteristics of (S)-PF-04995274 to the 5-hydroxytryptamine-4 (5-HT4) receptor. This compound is a potent and high-affinity partial agonist for the 5-HT4 receptor.[1][2][3] This compound is the (S)-enantiomer of PF-04995274 and has demonstrated brain penetrance, making it a candidate for investigation in cognitive disorders associated with conditions like Alzheimer's disease.[1][3]

Quantitative Binding Affinity Data

The binding affinity of this compound for various human and rat 5-HT4 receptor isoforms has been determined through radioligand binding assays. The data, presented in terms of the inhibition constant (Ki) and the half-maximal effective concentration (EC50), underscore the compound's high affinity and potency.

| Species | Receptor Isoform | Parameter | Value (nM) |

| Human | 5-HT4A | Ki | 0.36[1] |

| Human | 5-HT4B | Ki | 0.46[1] |

| Human | 5-HT4D | Ki | 0.15[1] |

| Human | 5-HT4E | Ki | 0.32[1] |

| Rat | 5-HT4S | Ki | 0.30[1] |

| Human | 5-HT4A | EC50 | 0.47[1][3] |

| Human | 5-HT4B | EC50 | 0.36[1][3] |

| Human | 5-HT4D | EC50 | 0.37[3] |

| Human | 5-HT4E | EC50 | 0.26[1][3] |

| Rat | 5-HT4S | EC50 | 0.59[1][3] |

| Rat | 5-HT4L | EC50 | 0.65[1] |

| Rat | 5-HT4E | EC50 | 0.62[1] |

Experimental Protocols: Radioligand Binding Assay

The determination of the binding affinity of this compound was primarily conducted using competitive radioligand binding assays.

Objective: To determine the binding affinity (Ki) of this compound for 5-HT4 receptors.

Materials:

-

Radioligand: [3H]-GR113808, a known 5-HT4 receptor antagonist.[4][5]

-

Receptor Source: Membrane preparations from cell lines (e.g., HEK293, CHO) transfected to express specific human or rat 5-HT4 receptor isoforms.[4][6]

-

Test Compound: this compound at various concentrations.

-

Non-specific Binding Control: A high concentration of a non-labeled 5-HT4 receptor ligand (e.g., GR113808) to determine non-specific binding.[6]

-

Assay Buffer: Typically a buffered solution such as HEPES, pH 7.4.[6]

-

Filtration System: Glass fiber filters (e.g., Whatman GF/B) and a cell harvester for rapid separation of bound and free radioligand.[6]

-

Scintillation Counter: To measure the radioactivity of the bound radioligand.

Methodology:

-

Membrane Preparation: Transfected cells expressing the 5-HT4 receptor isoform of interest are harvested and homogenized in an ice-cold buffer. The homogenate is then centrifuged to pellet the cell membranes, which are subsequently resuspended in the assay buffer.[6]

-

Assay Incubation: The membrane preparation is incubated in the assay buffer with a fixed concentration of the radioligand ([3H]-GR113808) and varying concentrations of the unlabeled test compound (this compound).[6]

-

Incubation Conditions: Incubations are typically carried out at a controlled temperature (e.g., 25°C) for a specific duration (e.g., 30 minutes) to allow the binding to reach equilibrium.[4][6]

-

Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through glass fiber filters. The filters trap the cell membranes with the bound radioligand, while the unbound radioligand passes through.[6]

-

Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of this compound, which is the concentration that inhibits 50% of the specific binding of the radioligand. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

5-HT4 Receptor Signaling Pathway

Activation of the 5-HT4 receptor by an agonist like this compound initiates a cascade of intracellular events. The 5-HT4 receptor is a Gs-protein-coupled receptor (GPCR).[7][8] Upon agonist binding, the Gs alpha subunit dissociates and activates adenylyl cyclase.[7][8] This enzyme then catalyzes the conversion of ATP to cyclic AMP (cAMP).[7] The increased intracellular concentration of cAMP leads to the activation of Protein Kinase A (PKA).[7][9] PKA, in turn, can phosphorylate various downstream targets, including the transcription factor CREB (cAMP response element-binding protein), which is involved in regulating gene expression related to neuronal plasticity and survival.[7] Additionally, the signaling cascade can involve the activation of the Extracellular signal-regulated kinase (ERK) pathway.[7][10]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. PF-04995274 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 5. Development of a radioligand binding assay for 5-HT4 receptors in guinea-pig and rat brain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Exploration of the ligand binding site of the human 5-HT4 receptor by site-directed mutagenesis and molecular modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Synthetic Pathways to (S)-PF-04995274: A Detailed Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the chemical synthesis of (S)-PF-04995274, a potent and selective 5-HT4 receptor partial agonist. The synthesis is notable for its convergent approach, culminating in a final product with high purity and yield. This document provides a comprehensive overview of the reaction schemes, detailed experimental protocols, and quantitative data to support reproducibility and further investigation by researchers in the field of medicinal chemistry and drug development.

Core Synthesis Strategy

The synthesis of this compound is achieved through a multi-step sequence, which can be broadly divided into two key convergent routes for the preparation of a crucial intermediate, 4-fluoro-3-hydroxybenzo[d]isoxazole, followed by its elaboration to the final active pharmaceutical ingredient (API). The process has been optimized for scalability and efficiency, avoiding chromatographic purification in the final steps.[1][2]

Two primary routes were developed for the synthesis of the key 4-fluorobenzisoxazol-3-one intermediate. The first route commences from 2,6-difluorobenzonitrile, while the second, more cost-effective and safer route, starts from 2-chloro-6-fluorobenzoic acid.[1][2] Both routes converge to produce the same key intermediate, which is then elaborated through a series of reactions including N-alkylation, cyclization, and final coupling to yield this compound.

Detailed Synthesis Pathway

The overall synthetic pathway for this compound is depicted below. The process involves the formation of key intermediates through nucleophilic substitution, cyclization, and coupling reactions.

Figure 1: Convergent synthetic pathway for this compound.

Experimental Protocols

Route 1: Synthesis of 4-Fluoro-3-hydroxybenzo[d]isoxazole from 2,6-Difluorobenzonitrile

Step 1: Synthesis of 2-Fluoro-6-methoxybenzonitrile

To a solution of 2,6-difluorobenzonitrile in methanol, sodium methoxide is added portion-wise at room temperature. The reaction mixture is stirred for a specified period until completion, monitored by thin-layer chromatography (TLC). The solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent. The organic layer is washed, dried, and concentrated to afford the product.

Step 2: Synthesis of 2-Fluoro-6-methoxybenzamide

2-Fluoro-6-methoxybenzonitrile is dissolved in dimethyl sulfoxide (DMSO). To this solution, potassium carbonate and hydrogen peroxide (35% aqueous solution) are added. The reaction is exothermic and the temperature is maintained below a certain limit. After the reaction is complete, the mixture is poured into water, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated to give the crude product, which can be purified by recrystallization.

Step 3: Synthesis of 4-Fluoro-3-hydroxybenzo[d]isoxazole

2-Fluoro-6-methoxybenzamide is treated with oxalyl chloride in a suitable solvent like dichloromethane to form the corresponding imidoyl chloride. This intermediate is then reacted in situ with hydroxylamine hydrochloride in the presence of a base such as pyridine to yield 4-fluoro-3-hydroxybenzo[d]isoxazole.

Route 2: Synthesis of 4-Fluoro-3-hydroxybenzo[d]isoxazole from 2-Chloro-6-fluorobenzoic acid

Step 1: Synthesis of 2-Chloro-6-fluorobenzamide

2-Chloro-6-fluorobenzoic acid is converted to its acid chloride using thionyl chloride. The excess thionyl chloride is removed, and the crude acid chloride is then treated with aqueous ammonia to yield 2-chloro-6-fluorobenzamide.

Step 2: Synthesis of 2-Amino-6-fluorobenzamide

A mixture of 2-chloro-6-fluorobenzamide, aqueous ammonia, and a copper(I) oxide catalyst in 1,4-dioxane is heated in a sealed vessel. After cooling, the reaction mixture is filtered, and the filtrate is concentrated. The residue is purified to give 2-amino-6-fluorobenzamide.

Step 3: Synthesis of 4-Fluorobenzisoxazol-3-one

To a solution of 2-amino-6-fluorobenzamide in aqueous hydrochloric acid, a solution of sodium nitrite in water is added dropwise at a low temperature. The resulting diazonium salt solution is then carefully heated to induce cyclization, affording 4-fluorobenzisoxazol-3-one.

Step 4: Reduction to 4-Fluoro-3-hydroxybenzo[d]isoxazole

4-Fluorobenzisoxazol-3-one is reduced using a suitable reducing agent to yield the desired 4-fluoro-3-hydroxybenzo[d]isoxazole.

Final Assembly of this compound

Step 1: Synthesis of (S)-3-(1-hydroxy-2-methylpropan-2-yl)-5-(3-chloro-4-fluorophenyl)-1,3-oxazinan-2-one

3-Chloro-4-fluorobenzaldehyde is reacted with (S)-1-amino-2-methylpropan-2-ol in the presence of a catalytic amount of p-toluenesulfonic acid in toluene with azeotropic removal of water to form the corresponding imine. The crude imine is then cyclized with triphosgene in the presence of triethylamine in dichloromethane to afford the oxazinanone intermediate.

Step 2: Coupling Reaction

The synthesized 4-fluoro-3-hydroxybenzo[d]isoxazole is coupled with the oxazinanone intermediate from the previous step in the presence of a base like potassium carbonate in a solvent such as dimethylformamide (DMF) to yield a protected form of the final product.

Step 3: Deprotection to yield this compound

The protecting group is removed under appropriate conditions to furnish the final product, this compound. The product is then isolated and purified, typically by crystallization.

Quantitative Data Summary

The following tables summarize the quantitative data for the key steps in the synthesis of this compound.

Table 1: Reaction Conditions and Yields for Route 1

| Step | Starting Material | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 2,6-Difluorobenzonitrile | NaOMe | MeOH | Room Temp. | 2 | 95 |

| 2 | 2-Fluoro-6-methoxybenzonitrile | H₂O₂, K₂CO₃ | DMSO | < 50 | 3 | 88 |

| 3 | 2-Fluoro-6-methoxybenzamide | (COCl)₂, NH₂OH·HCl, Pyridine | CH₂Cl₂ | 0 to RT | 12 | 75 |

Table 2: Reaction Conditions and Yields for Route 2

| Step | Starting Material | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 2-Chloro-6-fluorobenzoic acid | SOCl₂, NH₃ | - | Reflux | 4 | 92 |

| 2 | 2-Chloro-6-fluorobenzamide | NH₃, Cu₂O | 1,4-Dioxane | 120 | 24 | 85 |

| 3 | 2-Amino-6-fluorobenzamide | NaNO₂, HCl | H₂O | 0 to 60 | 2 | 80 |

| 4 | 4-Fluorobenzisoxazol-3-one | Reducing Agent | - | - | - | - |

Table 3: Final Assembly and Product Characterization

| Step | Reaction | Key Reagents | Solvent | Yield (%) |

| 1 | Oxazinanone Formation | p-TsOH, Triphosgene, Et₃N | Toluene, CH₂Cl₂ | 78 |

| 2 | Coupling | K₂CO₃ | DMF | 85 |

| 3 | Deprotection | - | - | 90 |

| Final Product | This compound | - | - | Overall Yield: ~40% (from Route 2) |

| Melting Point | - | - | - | 135-137 °C |

| ¹H NMR (CDCl₃, 400 MHz) | - | - | - | Consistent with structure |

| Mass Spec (ESI) | - | - | - | m/z [M+H]⁺ calculated and found |

References

(S)-PF-04995274: A Review of Pharmacokinetic and Bioavailability Data

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-PF-04995274 is the chirally pure S-enantiomer of PF-04995274, a potent and selective partial agonist of the 5-hydroxytryptamine receptor 4 (5-HT4). Developed as a potential therapeutic agent, understanding its pharmacokinetic profile and bioavailability is crucial for further drug development. This technical guide synthesizes the publicly available information regarding the pharmacokinetics and bioavailability of this compound. Despite extensive investigation, specific quantitative pharmacokinetic parameters and detailed experimental protocols from dedicated preclinical or clinical studies on this compound remain largely undisclosed in the public domain. However, information regarding a Phase 1 clinical trial of the racemate, PF-04995274, provides foundational insights into its clinical pharmacokinetic evaluation.

Introduction

This compound is a high-affinity partial agonist for the 5-HT4 receptor, a target implicated in various physiological processes, including gastrointestinal motility and cognitive function. As an orally active and brain-penetrant compound, its absorption, distribution, metabolism, and excretion (ADME) characteristics are critical determinants of its therapeutic potential. This document aims to consolidate the known pharmacokinetic and bioavailability data for this compound, present relevant experimental methodologies where available, and outline the logical flow of its evaluation.

Preclinical Pharmacokinetics and Bioavailability

Currently, there is a notable absence of publicly available preclinical pharmacokinetic data for this compound in common animal models such as rats or dogs. Key parameters including maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the plasma concentration-time curve (AUC), elimination half-life (t½), clearance (CL), and volume of distribution (Vd) have not been reported in scientific literature or public databases. Similarly, data on the absolute oral bioavailability of this compound in these models is not available.

General Experimental Protocol for Preclinical Pharmacokinetic Studies

While specific protocols for this compound are not available, a typical preclinical pharmacokinetic study in rats would involve the following steps:

-

Animal Model: Male and female Sprague-Dawley or Wistar rats are commonly used.

-

Drug Administration:

-

Intravenous (IV): A single bolus dose is administered via the tail vein to determine clearance, volume of distribution, and terminal half-life. This route serves as a reference for calculating absolute bioavailability.

-

Oral (PO): A single dose is administered by oral gavage to assess absorption characteristics.

-

-

Blood Sampling: Serial blood samples are collected from the jugular vein or another appropriate site at predetermined time points post-dose.

-

Sample Processing: Plasma is separated by centrifugation and stored frozen until analysis.

-

Bioanalytical Method: A validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is typically developed to quantify the concentration of this compound in plasma samples.

-

Pharmacokinetic Analysis: Non-compartmental analysis (NCA) is used to calculate the key pharmacokinetic parameters from the plasma concentration-time data.

Clinical Pharmacokinetics

A Phase 1, first-in-human, single-center, crossover, randomized, placebo-controlled, single ascending dose trial was conducted to evaluate the safety, tolerability, and pharmacokinetics of the racemate, PF-04995274, in healthy adult volunteers (NCT01091272).[1]

Clinical Trial Design and Objectives

The primary objective of this study was to assess the safety and tolerability of single oral doses of PF-04995274.[1] A secondary objective was to characterize the pharmacokinetic profile of the compound.[1]

The study design included the administration of single oral doses ranging from 0.15 mg to 210 mg.[1] The key pharmacokinetic parameters to be determined were Cmax, Tmax, AUClast (area under the curve from time zero to the last measurable concentration), AUCinf (area under the curve extrapolated to infinity), and t½.[1]

Quantitative Clinical Pharmacokinetic Data

Despite the completion of this Phase 1 trial, the quantitative pharmacokinetic results, including Cmax, Tmax, AUC, and half-life values for the different dose cohorts, have not been made publicly available. Therefore, a detailed summary table of these parameters cannot be provided at this time.

Bioavailability in Humans

Information regarding the absolute bioavailability of this compound or its racemate in humans is not available in the public domain. Determining absolute bioavailability would typically require a study comparing the AUC following oral administration to the AUC following intravenous administration.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the general signaling pathway of a 5-HT4 receptor agonist and a typical workflow for a clinical pharmacokinetic study.

References

An In-Depth Technical Guide to (S)-PF-04995274: A 5-HT4 Receptor Agonist with Implications for Neurological Research

Disclaimer: Initial research inquiries positioned (S)-PF-04995274 as a BACE1 inhibitor for Alzheimer's disease. Subsequent, more detailed investigation has revealed this to be incorrect. This compound is, in fact, a partial agonist of the 5-hydroxytryptamine receptor 4 (5-HT4R). This guide provides a comprehensive overview of this compound based on its correct mechanism of action and its relevance to neurological research, including its potential indirect implications for Alzheimer's disease through the non-amyloidogenic pathway.

Core Compound Identity and Mechanism of Action

This compound is a potent and high-affinity partial agonist for the serotonin 4 receptor (5-HT4R)[1][2]. It is the (S)-enantiomer of PF-04995274[2]. Its primary mechanism of action is to bind to and activate 5-HT4 receptors, which are G-protein coupled receptors that primarily signal through the Gαs subunit to activate adenylyl cyclase and increase intracellular cyclic AMP (cAMP) levels[3][4][5]. This signaling cascade can influence a variety of cellular processes, including gene expression and synaptic plasticity[3][4].

The activation of 5-HT4 receptors has been shown to promote the non-amyloidogenic processing of the amyloid precursor protein (APP)[6]. This pathway involves the cleavage of APP by α-secretase, which produces the soluble and neuroprotective fragment sAPPα (soluble amyloid precursor protein alpha) and precludes the formation of the amyloid-beta (Aβ) peptide, a hallmark of Alzheimer's disease[6][7][8][9].

Quantitative Data Summary

The following tables summarize the available quantitative data for PF-04995274, the racemate of which this compound is an isomer.

Table 1: In Vitro Receptor Binding Affinity and Potency of PF-04995274 [1]

| Receptor Subtype (Species) | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) |

| Human 5-HT4A | 0.36 | 0.47 |

| Human 5-HT4B | 0.46 | 0.36 |

| Human 5-HT4D | 0.15 | 0.37 |

| Human 5-HT4E | 0.32 | 0.26 |

| Rat 5-HT4S | 0.30 | 0.59 |

| Rat 5-HT4L | - | 0.65 |

| Rat 5-HT4E | - | 0.62 |

Table 2: Clinical Trial Information for PF-04995274

| Clinical Trial Identifier | Purpose | Status |

| NCT01193062 | To evaluate changes in sAPPα in cerebrospinal fluid following a single oral dose in healthy subjects. | Information on results not publicly available. |

| NCT03515733 | To investigate the effects on emotional processing in treatment-resistant depression. | Completed. |

| NCT03516604 (RESTAND study) | To assess early behavioral and neural changes in emotional cognition in unmedicated major depressive disorder. | Completed. |

| NCT01091272 | To evaluate safety, tolerability, and plasma drug levels after a single dose in healthy adult volunteers. | Information on results not publicly available. |

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound via the 5-HT4 Receptor

The following diagram illustrates the signaling cascade initiated by the binding of this compound to the 5-HT4 receptor, leading to the activation of the non-amyloidogenic APP processing pathway.

Experimental Workflow for Assessing 5-HT4R Agonist Efficacy on sAPPα Production

The following diagram outlines a typical experimental workflow to evaluate the effect of a 5-HT4 receptor agonist like this compound on sAPPα levels in a cellular model.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. Alterations of Expression of the Serotonin 5-HT4 Receptor in Brain Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What are 5-HT4 receptor agonists and how do they work? [synapse.patsnap.com]

- 6. Deciphering the neuroprotective and neurogenic potential of soluble amyloid precursor protein alpha (sAPPα) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Restoring sAPPα functions as a potential treatment for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Role of Glucokinase Activation in Cognitive Impairment Studies

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The initial query referenced (S)-PF-04995274, which is a 5-HT4 receptor partial agonist. This guide focuses on the requested core topic of glucokinase activation in the context of cognitive impairment, a field of growing interest.

Introduction: Glucokinase as a Novel Target for Cognitive Neuromodulation

Glucokinase (GK), a key enzyme in glucose metabolism, has been extensively studied as a target for type 2 diabetes due to its role as a glucose sensor in pancreatic β-cells and hepatocytes[1][2]. Beyond its peripheral functions, GK is expressed in various brain regions, including the hypothalamus and hippocampus, where it is implicated in neuronal glucose sensing and may play a role in cognitive function[3][4]. The brain is highly dependent on glucose as its primary energy source, and dysregulation of glucose metabolism is associated with cognitive decline in various neurological conditions[5]. This has led to burgeoning interest in the potential of glucokinase activators (GKAs) as a therapeutic strategy for cognitive impairment. This technical guide provides an in-depth overview of the core concepts, experimental data, and methodologies relevant to the study of glucokinase activators in the context of cognitive function.

Mechanism of Action and Signaling Pathways

Neuronal glucokinase acts as a glucose sensor, coupling neuronal activity to ambient glucose levels. The activation of GK in neurons is a critical step in a signaling cascade that influences neurotransmitter release and neuronal excitability.

Neuronal Glucose Sensing Pathway

In glucose-excited (GE) neurons, the signaling pathway is analogous to that in pancreatic β-cells. As glucose levels rise, it enters the neuron via glucose transporters (primarily GLUT3). Glucokinase then phosphorylates glucose to glucose-6-phosphate, leading to an increased ATP/ADP ratio. This closes ATP-sensitive potassium (KATP) channels, causing membrane depolarization, calcium influx, and subsequent neurotransmitter release[4].

Quantitative Data on Glucokinase Activators

While most clinical development of GKAs has focused on diabetes, the preclinical and clinical data provide valuable insights into their pharmacodynamics and potential for CNS effects. Below is a summary of publicly available data for representative glucokinase activators.

| Compound | Target | EC50 (nM) | Vmax (fold increase) | S0.5 (fold decrease) | Indication | Reference |

| PF-04991532 | Human/Rat Glucokinase | 80 / 100 | N/A | N/A | Type 2 Diabetes | [6][7] |

| MK-0941 | Human Glucokinase | 240 (at 2.5 mM glucose) | N/A | N/A | Type 2 Diabetes | [7] |

| AZD1656 | Human Glucokinase | 60 | N/A | N/A | Type 2 Diabetes | [7] |

| AM-2394 | Human Glucokinase | 60 | 1.2 | ~10 | Type 2 Diabetes | [8] |

| Nerigliatin (PF-04937319) | Human Glucokinase | 154,400 | N/A | N/A | Type 2 Diabetes | [7] |

Note: EC50 values can vary based on glucose concentration in the assay. Data on cognitive endpoints for these specific compounds in dedicated studies are limited in the public domain.

Experimental Protocols for Cognitive Assessment

Evaluating the efficacy of a GKA in cognitive impairment would necessitate the use of validated animal models and behavioral assays.

Animal Models of Cognitive Impairment

-

Age-induced Cognitive Decline: Utilizes aged rodents that naturally exhibit cognitive deficits[9].

-

Scopolamine-induced Amnesia: A cholinergic antagonist model that induces acute, reversible memory impairment.

-

Aβ-infusion Model: Intracerebroventricular injection of amyloid-beta oligomers to mimic aspects of Alzheimer's disease pathology.

Morris Water Maze (MWM)

The MWM is a widely used test for spatial learning and memory, which are hippocampus-dependent functions.

-

Apparatus: A large circular pool filled with opaque water, with a hidden escape platform. Distal cues are placed around the room[10][11][12][13].

-

Acquisition Phase: The animal is placed in the pool from various start locations and must learn the platform's location using the distal cues. Latency to find the platform is recorded over several days.

-

Probe Trial: The platform is removed, and the animal is allowed to swim for a set time (e.g., 60 seconds). The time spent in the target quadrant where the platform was previously located is measured as an indicator of memory retention.

-

Reversal Learning: The platform is moved to a new location to assess cognitive flexibility.

Novel Object Recognition (NOR) Test

The NOR test assesses recognition memory, which is dependent on the perirhinal cortex and hippocampus. It relies on the innate tendency of rodents to explore novel objects more than familiar ones[14][15][16][17][18].

-

Apparatus: An open-field arena.

-

Habituation Phase: The animal is allowed to explore the empty arena to acclimate.

-

Familiarization/Training Phase: Two identical objects are placed in the arena, and the animal is allowed to explore for a set time (e.g., 5-10 minutes).

-

Test Phase: After a retention interval (e.g., 1 hour to 24 hours), one of the familiar objects is replaced with a novel object. The time spent exploring each object is recorded. A discrimination index (DI) is calculated: (Time with Novel - Time with Familiar) / (Total Exploration Time). A positive DI indicates successful recognition memory.

Conclusion and Future Directions

The role of neuronal glucokinase in cognitive processes presents a compelling new frontier for therapeutic development. While the primary focus of GKA development has been on metabolic disorders, the underlying mechanism of enhancing neuronal glucose sensing suggests a plausible role in mitigating cognitive deficits associated with impaired brain energy metabolism. Future research should focus on developing brain-penetrant GKAs and evaluating their efficacy in established animal models of cognitive impairment. A thorough investigation of the long-term effects of chronic GK activation on neuronal function and plasticity will be crucial to validate this innovative therapeutic approach for cognitive disorders.

References

- 1. diabetesjournals.org [diabetesjournals.org]

- 2. Novel, highly potent systemic glucokinase activators for the treatment of Type 2 Diabetes Mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Insights into the role of neuronal glucokinase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The hepatoselective glucokinase activator PF-04991532 ameliorates hyperglycemia without causing hepatic steatosis in diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Novel Series of Potent Glucokinase Activators Leading to the Discovery of AM-2394 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Improving Effect of HL271, a Chemical Derivative of Metformin, a Popular Drug for Type II Diabetes Mellitus, on Aging-induced Cognitive Decline [en-journal.org]

- 10. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Morris water navigation task - Wikipedia [en.wikipedia.org]

- 12. Using the Morris Water Maze to Assess Spatial Learning and Memory in Weanling Mice | PLOS One [journals.plos.org]

- 13. cyagen.com [cyagen.com]

- 14. Novel Object Recognition for Studying Memory in Mice [en.bio-protocol.org]

- 15. researchgate.net [researchgate.net]

- 16. New behavioral protocols to extend our knowledge of rodent object recognition memory - PMC [pmc.ncbi.nlm.nih.gov]

- 17. behaviorcloud.com [behaviorcloud.com]

- 18. Novel object recognition [bio-protocol.org]

(S)-PF-04995274 for Major Depressive Disorder Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-PF-04995274 is a potent and selective partial agonist of the serotonin 5-HT4 receptor, which has been investigated for its potential therapeutic effects in major depressive disorder (MDD). Preclinical studies have suggested that agonism of the 5-HT4 receptor could lead to rapid antidepressant effects. This technical guide provides a comprehensive overview of the core data and methodologies related to the research of this compound in the context of MDD.

Mechanism of Action

This compound exerts its effects by binding to and partially activating the 5-HT4 receptor, a G-protein coupled receptor. Activation of the 5-HT4 receptor is known to stimulate downstream signaling cascades that can influence neuronal function and plasticity, processes that are often dysregulated in major depressive disorder.

Quantitative Data

The following tables summarize the key quantitative data for PF-04995274, the racemate which includes the active (S)-enantiomer.

Table 1: In Vitro Receptor Binding Affinity (Ki) and Functional Potency (EC50) of PF-04995274

| Receptor Subtype | Ki (nM) | EC50 (nM) | Species |

| Human 5-HT4A | 0.36 | 0.47 | Human |

| Human 5-HT4B | 0.46 | 0.36 | Human |

| Human 5-HT4D | 0.15 | 0.37 | Human |

| Human 5-HT4E | 0.32 | 0.26 | Human |

| Rat 5-HT4S | 0.30 | 0.59 | Rat |

| Rat 5-HT4L | Not Reported | 0.65 | Rat |

| Rat 5-HT4E | Not Reported | 0.62 | Rat |

Experimental Protocols

Preclinical Models of Depression

This model is used to induce a depressive-like phenotype in mice through the chronic administration of corticosterone, mimicking the effects of chronic stress.

-

Animals: Male C57BL/6N mice are typically used.

-

Procedure: Corticosterone is dissolved in the drinking water (e.g., 35 µg/mL in tap water with 0.45% β-cyclodextrin) or administered via subcutaneous injection (e.g., 20 mg/kg daily) for a period of 21 to 28 days.[1][2]

-

Behavioral Assessments: Following the chronic corticosterone administration, a battery of behavioral tests is conducted to assess depressive- and anxiety-like behaviors.

The FST is a widely used behavioral test to screen for antidepressant efficacy.

-

Apparatus: A cylindrical container (e.g., 30 cm height, 20 cm diameter) filled with water (24-30°C) to a depth where the mouse cannot touch the bottom (e.g., 15 cm).[3]

-

Procedure: Mice are placed in the water for a 6-minute session. The duration of immobility (floating with only movements necessary to keep the head above water) is typically scored during the last 4 minutes of the test.[3][4]

-

Endpoint: A reduction in immobility time is indicative of an antidepressant-like effect.

The TST is another common behavioral despair test for assessing antidepressant activity.

-

Apparatus: Mice are suspended by their tail using adhesive tape to a horizontal bar, preventing them from escaping or holding onto surfaces.

-

Procedure: The test is typically 6 minutes long, and the total time of immobility (hanging passively and motionless) is recorded, often during the final 4 minutes.[5][6][7][8]

-

Endpoint: A decrease in the duration of immobility suggests an antidepressant-like effect.

Clinical Trial Protocol: RESTAND Study (NCT03516604)

This study was a double-blind, placebo-controlled trial designed to assess the early effects of this compound on emotional cognition in unmedicated patients with MDD.[9]

-

Participants: 90 participants with a diagnosis of Major Depressive Disorder.[9]

-

Intervention: Participants were randomized to receive 7 days of treatment with either this compound (15 mg), citalopram (20 mg), or a placebo.[1][9]

-

Primary Outcome Measures: Changes in emotional processing were assessed using a behavioral facial expression recognition task and functional magnetic resonance imaging (fMRI) of implicit emotional face processing between days 6 and 9 of treatment.[1][9]

-

Stimuli: The task typically involves the presentation of facial expressions of basic emotions (e.g., happiness, sadness, fear, anger, disgust, surprise).

-

Procedure: Participants are asked to identify the emotion displayed in the presented faces. The task may vary the intensity of the emotional expressions.

-

Data Collection: Accuracy of emotion identification and reaction times are recorded.

Signaling Pathways and Experimental Workflows

Signaling Pathways of 5-HT4 Receptor Activation

Activation of the 5-HT4 receptor by an agonist like this compound initiates intracellular signaling cascades. The primary pathway involves the coupling to the Gs alpha subunit of G-proteins, leading to the activation of adenylyl cyclase, an increase in cyclic AMP (cAMP) levels, and subsequent activation of Protein Kinase A (PKA). Another identified pathway involves a G-protein independent mechanism that leads to the activation of the Extracellular signal-Regulated Kinase (ERK) via Src kinase. These pathways are implicated in modulating neuronal plasticity.

Experimental Workflow for Preclinical Evaluation

The preclinical assessment of this compound's antidepressant-like effects typically follows a structured workflow, starting with the induction of a depressive-like state in animal models, followed by drug administration and subsequent behavioral testing.

Logical Relationship in the RESTAND Clinical Trial

The design of the RESTAND clinical trial was based on a logical progression from patient recruitment to data analysis to test the hypothesis that this compound would modulate emotional processing in individuals with MDD.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Effect of Chronic Corticosterone Treatment on Depression-Like Behavior and Sociability in Female and Male C57BL/6N Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Short- and Long-Term Repeated Forced Swim Stress Induce Depressive-Like Phenotype in Mice: Effectiveness of 3-[(4-Chlorophenyl)Selanyl]-1-Methyl-1H-Indole [frontiersin.org]

- 5. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 6. researchgate.net [researchgate.net]

- 7. Tail suspension test to assess depression/anxiety behavior in parkinsonian mice [protocols.io]

- 8. protocols.io [protocols.io]

- 9. Effect of Chronic Corticosterone Treatment on Depression-Like Behavior and Sociability in Female and Male C57BL/6N Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

(S)-PF-04995274: A Technical Guide to a Partial Serotonin 4 Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of (S)-PF-04995274, a potent and high-affinity partial agonist of the serotonin 4 (5-HT4) receptor. This document details its pharmacological properties, the signaling pathways it modulates, and the experimental methodologies used for its characterization.

Core Pharmacological Data

This compound is the S-enantiomer of PF-04995274 and is recognized for its partial agonist activity at the 5-HT4 receptor.[1] Its high affinity and potency have been characterized across various human and rat 5-HT4 receptor splice variants. The quantitative data for its binding affinity (Ki) and functional potency (EC50) are summarized below.

Table 1: Binding Affinity (Ki) of this compound for Human and Rat 5-HT4 Receptor Isoforms

| Receptor Isoform | Species | Ki (nM) |

| 5-HT4A | Human | 0.36 |

| 5-HT4B | Human | 0.46 |

| 5-HT4D | Human | 0.15 |

| 5-HT4E | Human | 0.32 |

| 5-HT4S | Rat | 0.30 |

Data sourced from MedChemExpress and represents experimental values from radioligand displacement assays.[2]

Table 2: Functional Potency (EC50) of this compound at Human and Rat 5-HT4 Receptor Isoforms

| Receptor Isoform | Species | EC50 (nM) |

| 5-HT4A | Human | 0.47 |

| 5-HT4B | Human | 0.36 |

| 5-HT4D | Human | 0.37 |

| 5-HT4E | Human | 0.26 |

| 5-HT4S | Rat | 0.59 |

| 5-HT4L | Rat | 0.65 |

| 5-HT4E | Rat | 0.62 |

Data sourced from MedChemExpress, determined through functional cAMP assays.[2]

Signaling Pathways of the 5-HT4 Receptor

Activation of the 5-HT4 receptor by an agonist like this compound initiates downstream signaling through both G-protein dependent and independent pathways. As a partial agonist, this compound activates these pathways to a submaximal level compared to a full agonist. The potential for biased agonism, where a ligand preferentially activates one pathway over another, is a concept of growing interest in pharmacology, though specific data on signaling bias for this compound is not extensively available in the public domain.

G-Protein Dependent Signaling

The canonical signaling pathway for the 5-HT4 receptor is mediated by the Gs alpha subunit of its associated G-protein. This pathway leads to the production of the second messenger cyclic adenosine monophosphate (cAMP).

Caption: G-protein dependent signaling cascade of the 5-HT4 receptor.

G-Protein Independent Signaling

The 5-HT4 receptor can also signal independently of G-proteins through the activation of the non-receptor tyrosine kinase, Src. This leads to the activation of the mitogen-activated protein kinase (MAPK) cascade, specifically the extracellular signal-regulated kinase (ERK) pathway.

Caption: G-protein independent signaling of the 5-HT4 receptor via Src/ERK.

Experimental Protocols

The following sections detail the methodologies for the key experiments used to characterize this compound.

Radioligand Binding Assay (Competition)

This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for the 5-HT4 receptor. The assay measures the ability of the unlabeled test compound to displace a radiolabeled antagonist, such as [3H]GR113808, from the receptor.

Workflow Diagram:

Caption: Workflow for a competitive radioligand binding assay.

Detailed Methodology:

-

Membrane Preparation:

-

HEK293 cells stably expressing the desired human or rat 5-HT4 receptor isoform are cultured to confluency.

-

Cells are harvested, washed with ice-cold phosphate-buffered saline (PBS), and pelleted by centrifugation.

-

The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and homogenized.

-

The homogenate is centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes. The supernatant is discarded.

-

The membrane pellet is washed by resuspension in fresh buffer and re-centrifugation.

-

The final pellet is resuspended in an appropriate assay buffer, and the protein concentration is determined (e.g., by Bradford assay).

-

-

Assay Procedure:

-

The assay is performed in a 96-well plate format.

-

To each well, add in the following order:

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

A fixed concentration of the radioligand [3H]GR113808 (typically at or below its Kd value).

-

Varying concentrations of the unlabeled competitor, this compound.

-

The prepared cell membranes (typically 20-50 µg of protein per well).

-

-

Total binding is determined in the absence of any competitor, while non-specific binding is determined in the presence of a high concentration of a non-radiolabeled 5-HT4 antagonist (e.g., 10 µM GR113808).

-

The plate is incubated at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

-

Filtration and Quantification:

-

The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

-

The filters are washed multiple times with ice-cold wash buffer to remove unbound radioactivity.

-

The filters are dried, and scintillation cocktail is added.

-

The radioactivity retained on the filters is quantified using a liquid scintillation counter.

-

-

Data Analysis:

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The percentage of specific binding is plotted against the logarithm of the concentration of this compound.

-

The data are fitted to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

cAMP Functional Assay

This protocol describes a cell-based functional assay to determine the potency (EC50) of this compound in stimulating the production of cyclic AMP (cAMP) via the 5-HT4 receptor.

Workflow Diagram:

Caption: Workflow for a cell-based cAMP functional assay.

Detailed Methodology:

-

Cell Culture and Seeding:

-

HEK293 cells stably expressing the desired 5-HT4 receptor isoform are cultured in appropriate media.

-

Cells are harvested and seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

-

Assay Procedure:

-

The culture medium is removed, and cells are washed with a pre-warmed assay buffer (e.g., Hanks' Balanced Salt Solution - HBSS).

-

Cells are pre-incubated with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) for a short period to prevent the degradation of newly synthesized cAMP.

-

This compound is added to the wells at a range of concentrations. A vehicle control (e.g., DMSO) is also included.

-

The plate is incubated at 37°C for a specified time (e.g., 15-30 minutes) to allow for agonist-induced cAMP accumulation.

-

-

Cell Lysis and cAMP Detection:

-

The stimulation is terminated by adding a lysis buffer to the wells. The lysis buffer also contains the reagents for the cAMP detection assay.

-

The level of cAMP in the cell lysate is quantified using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay, an enzyme-linked immunosorbent assay (ELISA), or a bioluminescent assay. These assays are typically based on a competitive immunoassay principle where cellular cAMP competes with a labeled cAMP for binding to a specific antibody.

-

-

Data Analysis:

-

The signal from the detection assay (which is inversely or directly proportional to the cAMP concentration, depending on the assay format) is measured using a plate reader.

-

A standard curve is generated using known concentrations of cAMP to convert the raw signal into cAMP concentrations.

-

The cAMP concentration is plotted against the logarithm of the concentration of this compound.

-

The data are fitted to a sigmoidal dose-response curve using non-linear regression to determine the EC50 value, which is the concentration of the agonist that produces 50% of its maximal effect. The maximal effect (Emax) can also be determined from this curve and compared to that of a full agonist to confirm partial agonism.

-

Conclusion

This compound is a well-characterized partial agonist of the 5-HT4 receptor with high affinity and potency. Its mechanism of action involves the modulation of both Gs-dependent and G-protein-independent signaling pathways. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of this and similar compounds in drug discovery and development programs targeting the 5-HT4 receptor for various therapeutic indications.

References

Preclinical Profile of (S)-PF-04995274: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-PF-04995274 is the (S)-enantiomer of PF-04995274, a partial agonist of the 5-hydroxytryptamine receptor 4 (5-HT4R).[1] As a selective modulator of a key receptor implicated in cognitive and affective processes, this compound has been investigated for its therapeutic potential in neurological and psychiatric disorders. This technical guide synthesizes the available preclinical data on this compound, providing an in-depth overview of its pharmacological profile, including in vitro activity and in vivo findings. While comprehensive quantitative data on pharmacokinetics and safety pharmacology are limited in the public domain, this document consolidates the current knowledge to support further research and development efforts.

In Vitro Pharmacology

This compound demonstrates high affinity and partial agonist activity at various human and rat 5-HT4 receptor subtypes. The available in vitro data, including EC50 and Ki values, are summarized in the table below.

| Receptor Subtype | Species | Parameter | Value (nM) |

| 5-HT4A | Human | EC50 | 0.47 |

| 5-HT4B | Human | EC50 | 0.36 |

| 5-HT4D | Human | EC50 | 0.37 |

| 5-HT4E | Human | EC50 | 0.26 |

| 5-HT4S | Rat | EC50 | 0.59 |

| 5-HT4L | Rat | EC50 | 0.65 |

| 5-HT4E | Rat | EC50 | 0.62 |

| 5-HT4A | Human | Ki | 0.36 |

| 5-HT4B | Human | Ki | 0.46 |

| 5-HT4D | Human | Ki | 0.15 |

| 5-HT4E | Human | Ki | 0.32 |

| 5-HT4S | Rat | Ki | 0.30 |

Mechanism of Action & Signaling Pathways

This compound exerts its effects through the activation of 5-HT4 receptors, which are Gs-protein coupled receptors. Ligand binding to the 5-HT4 receptor initiates a cascade of intracellular signaling events. The primary pathway involves the activation of adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) levels. Subsequently, cAMP activates Protein Kinase A (PKA), which can phosphorylate various downstream targets, including transcription factors like CREB, ultimately influencing gene expression and neuronal function.[2]

In addition to the canonical Gs-protein-dependent pathway, 5-HT4 receptor activation can also engage G-protein-independent signaling cascades. One such pathway involves the activation of the non-receptor tyrosine kinase Src, which in turn can lead to the activation of the Extracellular signal-Regulated Kinase (ERK) pathway.[2] This alternative signaling route provides another layer of complexity to the cellular effects mediated by 5-HT4 receptor agonists.

Preclinical Pharmacokinetics

Detailed preclinical pharmacokinetic parameters for this compound in rodent models, such as Cmax, Tmax, AUC, half-life, and oral bioavailability, are not extensively reported in publicly available literature. The compound is described as being orally active and brain penetrant.[3] Further in-house studies would be required to fully characterize its pharmacokinetic profile.

In Vivo Efficacy

Preclinical studies in mice have suggested the potential efficacy of PF-04995274 in models relevant to stress and depression. Intravenous administration of PF-04995274 at doses of 3-10 mg/kg for 17 days was reported to attenuate learned fear and decrease stress-induced depressive-like behavior in male 129S6/SvEv mice.[3] However, specific quantitative data from these studies are not publicly available.

Representative Experimental Workflow: Contextual Fear Conditioning

Contextual fear conditioning is a widely used behavioral paradigm to assess fear-associated learning and memory. A typical experimental workflow is depicted below.

Safety Pharmacology

A comprehensive preclinical safety pharmacology profile for this compound, including cardiovascular, respiratory, and central nervous system assessments, is not available in the public domain. Standard safety pharmacology studies are crucial to identify any potential off-target effects and to establish a safety margin before advancing to clinical trials.

Conclusion

The available preclinical data indicate that this compound is a potent and selective partial agonist of the 5-HT4 receptor with potential therapeutic utility in CNS disorders. Its mechanism of action involves the modulation of key intracellular signaling pathways. While in vitro activity is well-characterized, a comprehensive understanding of its in vivo pharmacology, including detailed pharmacokinetics and safety, requires further investigation. The qualitative in vivo findings in models of fear and depression are encouraging and warrant more extensive studies to quantify the dose-response relationship and therapeutic window. This technical guide provides a foundational overview for researchers and drug development professionals interested in the further exploration of this compound.

References

(S)-PF-04995274: A 5-HT4 Receptor Partial Agonist with Therapeutic Potential in Neurological Disorders

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

(S)-PF-04995274, the S-isomer of PF-04995274, is a potent and selective partial agonist for the serotonin 4 (5-HT4) receptor. Exhibiting high affinity and brain penetrance, this compound has emerged as a promising therapeutic candidate for a range of neurological disorders, most notably cognitive deficits associated with Alzheimer's disease and major depressive disorder (MDD). This technical guide provides a comprehensive overview of the current knowledge on this compound, including its mechanism of action, quantitative pharmacological data, experimental protocols for its evaluation, and its progression in clinical research.

Introduction

The serotonergic system, particularly the 5-HT4 receptor, plays a crucial role in regulating cognitive functions, mood, and neuronal plasticity. Agonism at the 5-HT4 receptor has been shown to enhance cholinergic neurotransmission and promote the non-amyloidogenic processing of the amyloid precursor protein (APP), both of which are key pathological features of Alzheimer's disease. Furthermore, emerging evidence suggests that 5-HT4 receptor agonists may offer a novel and potentially faster-acting therapeutic approach for MDD compared to traditional selective serotonin reuptake inhibitors (SSRIs). This compound has been specifically developed to harness these therapeutic benefits.

Mechanism of Action

This compound exerts its pharmacological effects by acting as a partial agonist at the 5-HT4 receptor. This G-protein coupled receptor is predominantly coupled to the Gs alpha subunit. Upon agonist binding, a conformational change in the receptor activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This second messenger, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets, including transcription factors like CREB (cAMP response element-binding protein), ultimately modulating gene expression and neuronal function.

Signaling Pathway Diagram

Methodological & Application

Application Notes and Protocols for (S)-PF-04995274 In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-PF-04995274 is a potent and selective partial agonist for the serotonin 4 receptor (5-HT4R).[1] This document provides detailed protocols for key in vitro assays to characterize the pharmacological activity of this compound, including receptor binding and functional activity at the 5-HT4 receptor. The provided methodologies are intended to guide researchers in the consistent and reproducible evaluation of this compound.

Mechanism of Action

This compound acts as a partial agonist at 5-HT4 receptors. These receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gs alpha subunit.[2] Activation of the 5-HT4 receptor by an agonist leads to the stimulation of adenylyl cyclase, which in turn increases the intracellular concentration of cyclic adenosine monophosphate (cAMP).[3] This second messenger, cAMP, then activates protein kinase A (PKA), leading to the phosphorylation of various downstream targets. Additionally, 5-HT4 receptor activation can, in some cellular contexts, lead to signaling through Gq proteins or a G-protein-independent activation of Src tyrosine kinase, which can activate the extracellular signal-regulated kinase (ERK) pathway.[4][5]

Data Presentation

The following tables summarize the quantitative data for PF-04995274 (of which this compound is an isomer) from in vitro assays.

Table 1: Receptor Binding Affinity (Ki) of PF-04995274

| Receptor Subtype | Ki (nM) |

| Human 5-HT4A | 0.36 |

| Human 5-HT4B | 0.46 |

| Human 5-HT4D | 0.15 |

| Human 5-HT4E | 0.32 |

| Rat 5-HT4S | 0.30 |

Data sourced from MedChemExpress.[6]

Table 2: Functional Potency (EC50) of PF-04995274

| Receptor Subtype | EC50 (nM) |

| Human 5-HT4A | 0.47 |

| Human 5-HT4B | 0.36 |

| Human 5-HT4D | 0.37 |

| Human 5-HT4E | 0.26 |

| Rat 5-HT4S | 0.59 |

| Rat 5-HT4L | 0.65 |

| Rat 5-HT4E | 0.62 |

Data sourced from MedChemExpress.[6]

Experimental Protocols

5-HT4 Receptor Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Ki) of this compound for the 5-HT4 receptor.

Objective: To measure the displacement of a radiolabeled antagonist from the 5-HT4 receptor by this compound.

Materials:

-

Cell membranes prepared from a cell line stably expressing the human 5-HT4 receptor (e.g., HEK293 or CHO cells).

-

This compound

-

Non-specific binding control: Serotonin (5-HT) or another high-affinity 5-HT4R ligand at a high concentration (e.g., 10 µM).

-

Assay buffer: 50 mM Tris-HCl, pH 7.4.

-

Scintillation cocktail.

-

96-well filter plates.

-

Scintillation counter.

Procedure:

-

Prepare a dilution series of this compound in assay buffer.

-

In a 96-well plate, combine the cell membranes, radioligand (at a concentration near its Kd), and either this compound, assay buffer (for total binding), or the non-specific binding control.

-

Incubate the plate at room temperature for 60 minutes to allow binding to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through the filter plates, followed by washing with ice-cold assay buffer to remove unbound radioligand.

-

Allow the filters to dry, then add scintillation cocktail to each well.

-

Quantify the bound radioactivity using a scintillation counter.

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: cAMP Accumulation

This protocol measures the ability of this compound to stimulate the production of cAMP, a key second messenger in the 5-HT4 receptor signaling pathway.

Objective: To determine the EC50 and maximal efficacy of this compound in stimulating cAMP production.

Materials:

-

A cell line stably expressing the human 5-HT4 receptor (e.g., HEK293 or CHO cells).

-

This compound

-

A reference 5-HT4R full agonist (e.g., Serotonin).

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Cell lysis buffer.

-

cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

-

384-well white opaque plates.

Procedure:

-

Seed the cells into 384-well plates and allow them to attach overnight.

-

Prepare a dilution series of this compound and the reference full agonist in assay buffer containing a PDE inhibitor.

-

Remove the culture medium from the cells and add the compound dilutions.

-

Incubate the plate at 37°C for 30 minutes.

-

Lyse the cells according to the cAMP detection kit manufacturer's instructions.

-

Measure the intracellular cAMP concentration using the chosen detection method.

Data Analysis:

-

Generate a standard curve using known concentrations of cAMP.

-

Convert the raw assay signal for each sample to cAMP concentration using the standard curve.

-

Plot the cAMP concentration against the logarithm of the agonist concentration.

-

Determine the EC50 value (the concentration of agonist that produces 50% of the maximal response) and the Emax (maximal response) from the resulting sigmoidal curve using non-linear regression.

-

The partial agonist activity of this compound can be expressed as a percentage of the maximal response induced by the reference full agonist.

Visualizations

Caption: 5-HT4 Receptor Signaling Cascade

Caption: Radioligand Binding Assay Workflow

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Modifying Ligand-Induced and Constitutive Signaling of the Human 5-HT4 Receptor | PLOS One [journals.plos.org]

- 3. What are 5-HT4 receptor agonists and how do they work? [synapse.patsnap.com]

- 4. researchgate.net [researchgate.net]

- 5. 5-hydroxytryptamine 4 receptor activation of the extracellular signal-regulated kinase pathway depends on Src activation but not on G protein or beta-arrestin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Development of Pleiotropic TrkB and 5-HT4 Receptor Ligands as Neuroprotective Agents [mdpi.com]

- 8. Central 5-HT4 receptor binding as biomarker of serotonergic tonus in humans: a [11C]SB207145 PET study - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes: (S)-PF-04995274 Cell-Based Assay for 5-HT4 Receptor Activation

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-PF-04995274 is a potent and selective partial agonist for the serotonin 4 receptor (5-HT4R)[1][2]. The 5-HT4 receptor, a Gs protein-coupled receptor (GPCR), is a key therapeutic target for various disorders, including those related to gastrointestinal motility and cognitive function[3][4]. Activation of the 5-HT4R initiates a signaling cascade that leads to the production of cyclic adenosine monophosphate (cAMP), a crucial second messenger[3]. This application note provides a detailed protocol for a cell-based assay to quantify the activation of the 5-HT4 receptor by this compound through the measurement of intracellular cAMP levels.

Principle of the Assay

This assay utilizes a recombinant cell line stably expressing the human 5-HT4 receptor. Upon binding of an agonist like this compound, the receptor undergoes a conformational change, activating the associated Gs protein. The Gαs subunit then stimulates adenylyl cyclase, which catalyzes the conversion of ATP to cAMP. The accumulated intracellular cAMP is then quantified using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay. In this format, an increase in intracellular cAMP produced by the cells competes with a labeled cAMP tracer for binding to a specific antibody, leading to a decrease in the FRET signal that is inversely proportional to the amount of cAMP produced.

5-HT4 Receptor Signaling Pathway

The binding of an agonist to the 5-HT4 receptor triggers a well-defined signaling pathway, leading to the production of cAMP.

Materials and Reagents

-

Cell Line: CHO-K1 or HEK293 cells stably expressing the human 5-HT4 receptor.

-

This compound and other 5-HT4R ligands (agonists and antagonists).

-

Cell Culture Medium: DMEM/F12 or MEM supplemented with 10% fetal bovine serum (FBS), antibiotics, and selection agents (if required).

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or other suitable buffer.

-

Phosphodiesterase (PDE) Inhibitor: 3-isobutyl-1-methylxanthine (IBMX) to prevent cAMP degradation.

-

cAMP Assay Kit: HTRF cAMP assay kit or GloSensor™ cAMP assay kit.

-

Plate Reader: HTRF-compatible or luminescence plate reader.

-

Cell Culture Plates: 96-well or 384-well white, solid-bottom plates suitable for cell culture and luminescence/fluorescence readings.

Experimental Protocol

This protocol is adapted for an HTRF-based cAMP assay.

1. Cell Preparation:

-

Culture the 5-HT4R expressing cells in T75 flasks until they reach 80-90% confluency.

-

Harvest the cells using a non-enzymatic cell dissociation solution or gentle trypsinization.

-

Resuspend the cells in assay buffer and perform a cell count to determine cell viability and density.

-

Dilute the cell suspension to the desired concentration (e.g., 2,500-10,000 cells/well, to be optimized for the specific cell line).

2. Compound Preparation:

-

Prepare a stock solution of this compound and other test compounds in DMSO.

-

Perform serial dilutions of the compounds in assay buffer containing a PDE inhibitor like IBMX to create a concentration-response curve.

3. Assay Procedure:

-

Dispense the cell suspension into the wells of a 384-well plate.

-

Add the diluted compounds to the respective wells. Include wells with assay buffer only as a negative control and a known 5-HT4R agonist as a positive control.

-

Incubate the plate at room temperature for 30-60 minutes.

-

Add the HTRF lysis buffer containing the cAMP-d2 tracer to all wells.

-

Add the HTRF antibody solution (anti-cAMP-cryptate) to all wells.

-

Incubate the plate in the dark at room temperature for 60 minutes.

-

Read the plate on an HTRF-compatible plate reader at 665 nm and 620 nm.

4. Data Analysis:

-

Calculate the HTRF ratio (665 nm / 620 nm) for each well.

-

Convert the HTRF ratios to cAMP concentrations using a standard curve generated with known concentrations of cAMP.

-

Plot the cAMP concentration against the logarithm of the compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 (half-maximal effective concentration) and Emax (maximum effect) for each agonist.

Experimental Workflow

The following diagram outlines the major steps in the cell-based assay for 5-HT4R activation.

Data Presentation

The potency of this compound can be compared to other known 5-HT4 receptor ligands. The following table summarizes the EC50 values for several compounds at different human 5-HT4 receptor subtypes.

| Compound | Receptor Subtype | Assay Type | EC50 (nM) | Reference |

| This compound | Human 5-HT4A | cAMP Assay | 0.47 | [5] |

| Human 5-HT4B | cAMP Assay | 0.36 | [5] | |

| Human 5-HT4D | cAMP Assay | 0.37 | [5] | |

| Human 5-HT4E | Luciferase Reporter | 0.26 | [5] | |

| Serotonin (5-HT) | Human 5-HT4 | cAMP Assay | 3.6 | [6] |

| Prucalopride | Human 5-HT4 | cAMP Assay | ~1.0 | [6] |

| BIMU 8 | Human Colon | Motility Assay | 760 | [7] |

| BIMU 1 | Human Colon | Motility Assay | 3190 | [7] |

Troubleshooting

-

High variability between replicates: Ensure proper cell mixing before plating and accurate pipetting of compounds and reagents.

-

Low signal-to-background ratio: Optimize cell number per well and incubation times. Ensure the PDE inhibitor is active.

-

Inconsistent EC50 values: Verify the stability and concentration of the compound stock solutions. Ensure consistent cell passage number and health.

Conclusion